假尿苷霉素

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

假尿苷霉素是一种天然产物,通过筛选微生物发酵提取物以寻找核糖核酸聚合酶抑制剂而发现。 它以其抗菌特性和抑制核糖核酸聚合酶的能力而闻名,使其成为科学研究和潜在治疗应用的有前景的化合物 .

科学研究应用

假尿苷霉素具有广泛的科学研究应用,包括:

化学: 它用作研究核糖核酸聚合酶抑制机制的模型化合物。

生物学: 它用于研究核糖核酸聚合酶抑制对细菌生长和代谢的影响。

医学: 它具有作为抗菌剂的潜在治疗应用,特别是针对耐药菌株。

工业: 它用于开发新的抗生素和其他药物产品.

作用机制

假尿苷霉素通过抑制核糖核酸聚合酶发挥作用,核糖核酸聚合酶是将核糖核酸从脱氧核糖核酸转录所必需的酶。该化合物与酶的活性位点结合,阻止核糖核苷酸添加到生长的核糖核酸链中。 这种抑制破坏了转录过程,导致细菌细胞死亡 .

生化分析

Biochemical Properties

Pseudouridimycin functions as a nucleoside-analog inhibitor that competes with uridine triphosphate for occupancy of the RNA polymerase nucleotide addition site . It interacts with bacterial RNA polymerase through a binding site and mechanism distinct from those of clinically approved RNA polymerase inhibitors such as rifamycin and lipiarmycin . The interaction involves the inhibition of nucleotide addition, with high concentrations of uridine triphosphate overcoming the transcription inhibition by pseudouridimycin . This selective inhibition is crucial for its antibacterial properties, as it targets bacterial RNA polymerase without affecting human RNA polymerase .

Cellular Effects

Pseudouridimycin exerts its effects on bacterial cells by inhibiting RNA synthesis, which is essential for bacterial growth and replication . This inhibition leads to a cessation of bacterial cell division and ultimately cell death. The compound has shown activity against both Gram-positive and Gram-negative bacteria, making it a versatile antibacterial agent . Additionally, pseudouridimycin’s selective inhibition of bacterial RNA polymerase ensures minimal impact on human cells, reducing potential side effects .

Molecular Mechanism

At the molecular level, pseudouridimycin binds to the RNA polymerase nucleotide addition site, competing with uridine triphosphate . This binding prevents the incorporation of uridine into the growing RNA chain, effectively halting transcription . The compound’s unique binding interactions and selective inhibition of bacterial RNA polymerase are attributed to differences in the active site residues between bacterial and human RNA polymerases . These differences result in favorable binding interactions with bacterial RNA polymerase and unfavorable interactions with human RNA polymerase, ensuring selective inhibition .

Temporal Effects in Laboratory Settings

In laboratory settings, pseudouridimycin has demonstrated stability and efficacy over time. Studies have shown that the compound maintains its antibacterial activity with a low rate of resistance emergence . Chemical stability studies revealed that pseudouridimycin undergoes intramolecular hydroxamate bond scission as a major decomposition pathway in aqueous buffer . Replacement of the hydroxamate bond with a tertiary amide has been explored to improve stability and biological activity .

Dosage Effects in Animal Models

In animal models, pseudouridimycin has shown efficacy in clearing bacterial infections. For instance, in a mouse Streptococcus pyogenes peritonitis model, pseudouridimycin demonstrated effective infection clearance with median effective doses of approximately 9 mg/kg upon intravenous administration and 30 mg/kg upon subcutaneous administration . These studies highlight the compound’s potential for in vivo efficacy and tolerability in mammals .

Metabolic Pathways

Pseudouridimycin is involved in metabolic pathways that include the production of free pseudouridine by the dedicated pseudouridine synthase, PumJ . The biosynthesis pathway involves specialized oxidoreductases, aminotransferases, and amide ligases that contribute to the formation of the final compound . These enzymes and cofactors play a crucial role in the metabolic flux and levels of metabolites associated with pseudouridimycin biosynthesis .

Transport and Distribution

Within cells and tissues, pseudouridimycin is transported and distributed through interactions with specific transporters and binding proteins . These interactions influence the compound’s localization and accumulation, ensuring its effective delivery to target sites . The selective transport and distribution mechanisms contribute to the compound’s antibacterial efficacy and reduced toxicity .

Subcellular Localization

Pseudouridimycin’s subcellular localization is directed by targeting signals and post-translational modifications that guide it to specific compartments or organelles . These localization mechanisms are essential for the compound’s activity and function, ensuring that it reaches the bacterial RNA polymerase to exert its inhibitory effects . The precise subcellular targeting enhances the compound’s selectivity and minimizes off-target effects .

准备方法

假尿苷霉素的制备涉及微生物发酵。用于发酵的特定菌株通常是天然产生该化合物的细菌类型。 发酵过程包括在富含营养的培养基中培养细菌,然后从发酵液中提取和纯化化合物 .

化学反应分析

假尿苷霉素经历各种化学反应,包括:

氧化: 此反应涉及假尿苷霉素失去电子,通常由氧化剂促进。

还原: 此反应涉及获得电子,通常使用还原剂。

取代: 此反应涉及用另一个官能团替换假尿苷霉素中的一个官能团。这些反应的常用试剂包括卤素和亲核试剂。

水解: 此反应涉及通过添加水破坏假尿苷霉素中的化学键。

相似化合物的比较

假尿苷霉素在其抑制核糖核酸聚合酶的能力方面是独一无二的。类似的化合物包括:

利福平: 另一种核糖核酸聚合酶抑制剂,但具有不同的结合位点和作用机制。

链霉素: 通过与酶上的不同位点结合来抑制核糖核酸聚合酶。

粘菌素: 通过阻止转录起始复合物的形成来抑制核糖核酸聚合酶。

属性

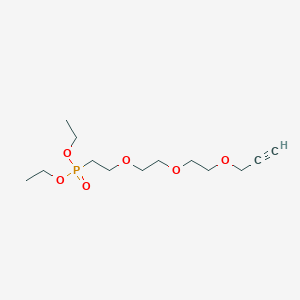

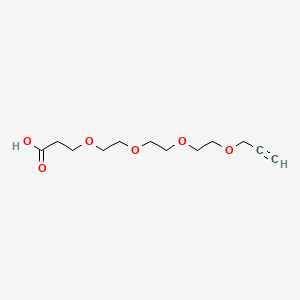

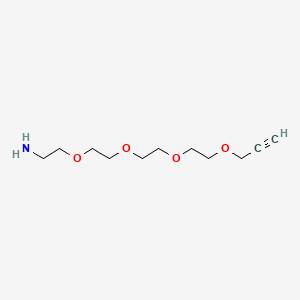

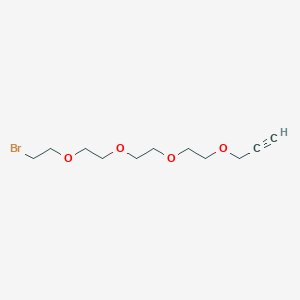

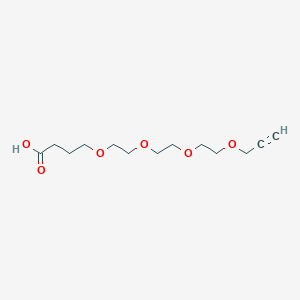

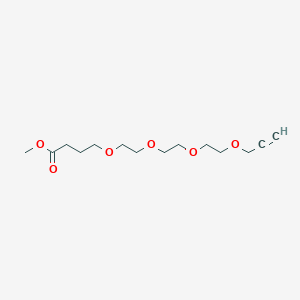

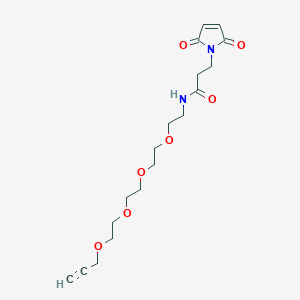

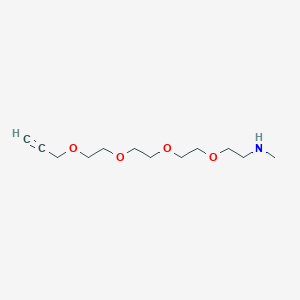

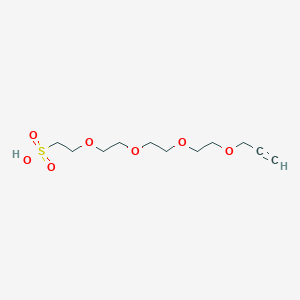

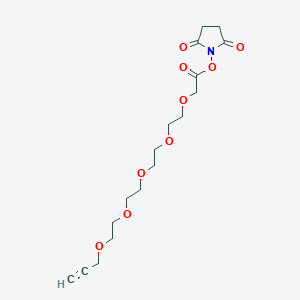

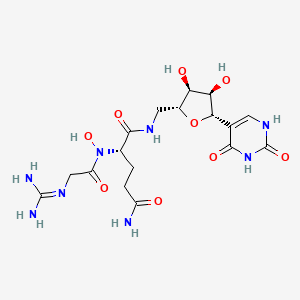

IUPAC Name |

(2S)-2-[[2-(diaminomethylideneamino)acetyl]-hydroxyamino]-N-[[(2R,3S,4R,5S)-5-(2,4-dioxo-1H-pyrimidin-5-yl)-3,4-dihydroxyoxolan-2-yl]methyl]pentanediamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H26N8O9/c18-9(26)2-1-7(25(33)10(27)5-22-16(19)20)15(31)21-4-8-11(28)12(29)13(34-8)6-3-23-17(32)24-14(6)30/h3,7-8,11-13,28-29,33H,1-2,4-5H2,(H2,18,26)(H,21,31)(H4,19,20,22)(H2,23,24,30,32)/t7-,8+,11+,12+,13-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XDEYHXABZOKKDZ-YFKLLHAASA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

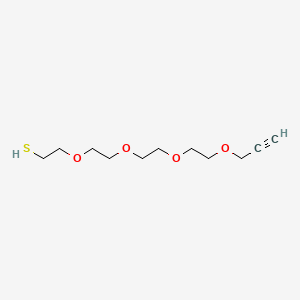

Canonical SMILES |

C1=C(C(=O)NC(=O)N1)C2C(C(C(O2)CNC(=O)C(CCC(=O)N)N(C(=O)CN=C(N)N)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

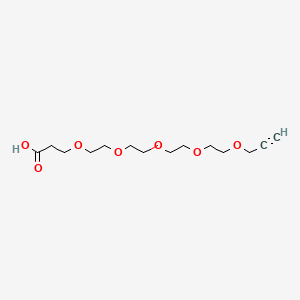

Isomeric SMILES |

C1=C(C(=O)NC(=O)N1)[C@H]2[C@@H]([C@@H]([C@H](O2)CNC(=O)[C@H](CCC(=O)N)N(C(=O)CN=C(N)N)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

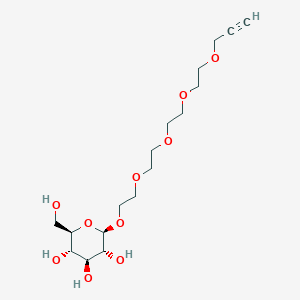

Molecular Formula |

C17H26N8O9 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

486.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1566586-52-4 |

Source

|

| Record name | Pseudouridimycin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1566586524 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。